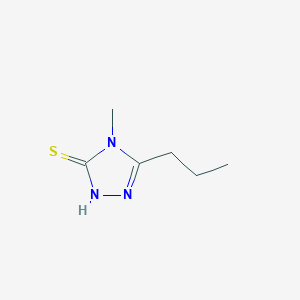

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

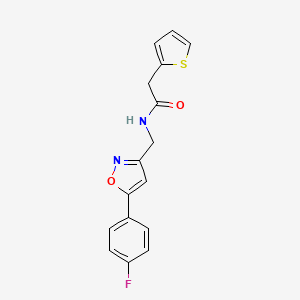

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms . It is a synthetic heterocyclic compound that has been found to be effective in preventing the corrosion of metals . This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Molecular Structure Analysis

The molecular structure of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is characterized by a triazole nucleus containing three nitrogen atoms in a single ring . The empirical formula is C3H5N3S, and the molecular weight is 115.16 .Chemical Reactions Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that it can undergo regioselective S-alkylation .Physical And Chemical Properties Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a solid substance that is soluble in acetone . It has a melting point of 165-169 °C .Aplicaciones Científicas De Investigación

Corrosion Inhibition

1,2,4-triazole-3-thiol derivatives have gained attention as effective corrosion inhibitors for different metals and alloys. These compounds form protective films on metal surfaces, preventing corrosion. Notably, they are environment-friendly due to their low toxicity and strong chemical activity. For instance, 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole have shown excellent inhibition efficiency against zinc corrosion in acid solutions . Additionally, bisaminotriazole exhibits remarkable inhibition, especially at pH 9.

Surface-Enhanced Raman Scattering (SERS) Probes

Researchers have designed SERS-based probes using 1,2,4-triazole-3-thiol. These probes enable fast and accurate detection of DNA markers .

Antimicrobial Activities

Mannich bases of 1,2,4-triazole derivatives exhibit antimicrobial properties. For instance, 15b displayed good activity against test microorganisms containing an additional morpholine moiety, while 15a (with a methyl piperazine nucleus) showed moderate activity .

Synthesis of Biologically Active Compounds

1,2,4-triazoles serve as a framework for synthesizing biologically relevant compounds. Recent literature highlights their classical synthesis and use in various applications, including drug discovery .

Safety And Hazards

Propiedades

IUPAC Name |

4-methyl-3-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUMTTDKTNUANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)

![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)

![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)